

2-Phenyl-1H-benzimidazol-5-ylamine CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-1H-benzimidazol-5-ylamine

Cat. No.: B167629

[Get Quote](#)

An In-Depth Technical Guide to 2-Phenyl-1H-benzimidazol-5-ylamine

CAS Number: 1767-25-5

This technical guide provides a comprehensive overview of **2-Phenyl-1H-benzimidazol-5-ylamine**, a heterocyclic amine with significant applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed synthetic protocol, and explores its biological activities and mechanisms of action.

Compound Data

2-Phenyl-1H-benzimidazol-5-ylamine is an organic compound featuring a benzimidazole core substituted with a phenyl group at the 2-position and an amino group at the 5-position.[\[1\]](#) This structure imparts a unique combination of aromatic and heterocyclic properties, making it a valuable scaffold in the development of novel therapeutic agents.[\[1\]](#)

Property	Value	Reference
CAS Number	1767-25-5	[1]
Molecular Formula	C ₁₃ H ₁₁ N ₃	[1]
Molecular Weight	209.25 g/mol	[1]
Synonyms	2-Phenyl-1H-benzimidazol-5-amine, 2-Phenyl-1H-benzo[d]imidazol-5-amine	[1]
Appearance	Varies, typically a solid	
Purity	Commonly available at ≥97%	[1]
InChI	InChI=1/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)	[1]
SMILES	c1ccc(cc1)c1nc2ccc(cc2[nH]1)N	[1]

Synthetic Protocol

The synthesis of **2-Phenyl-1H-benzimidazol-5-ylamine** can be achieved through a two-step process involving the construction of the benzimidazole core followed by the reduction of a nitro group. The following protocol is based on established methods for the synthesis of similar benzimidazole derivatives.[\[2\]](#)

Step 1: Synthesis of 5-Nitro-2-phenyl-1H-benzo[d]imidazole

This step utilizes the Phillips-Ladenburg condensation reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[\[2\]](#)

- Materials:

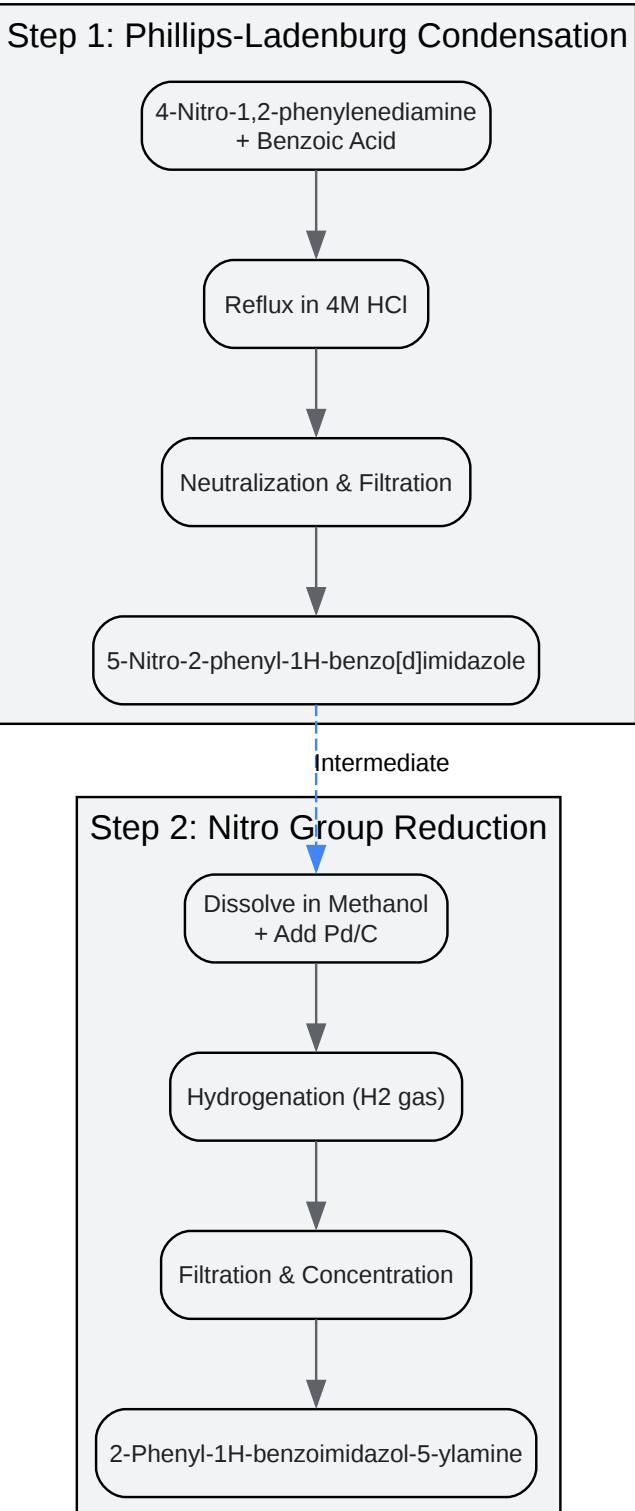
- 4-Nitro-1,2-phenylenediamine
- Benzoic acid

- 4 M Hydrochloric acid
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 4-nitro-1,2-phenylenediamine in 4 M hydrochloric acid.
 - Add 1.2 equivalents of benzoic acid to the suspension.
 - Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
 - Collect the solid precipitate by filtration, wash with water, and dry to yield 5-nitro-2-phenyl-1H-benzo[d]imidazole.

Step 2: Reduction of the Nitro Group to Synthesize **2-Phenyl-1H-benzoimidazol-5-ylamine**

The final step involves the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.[\[2\]](#)

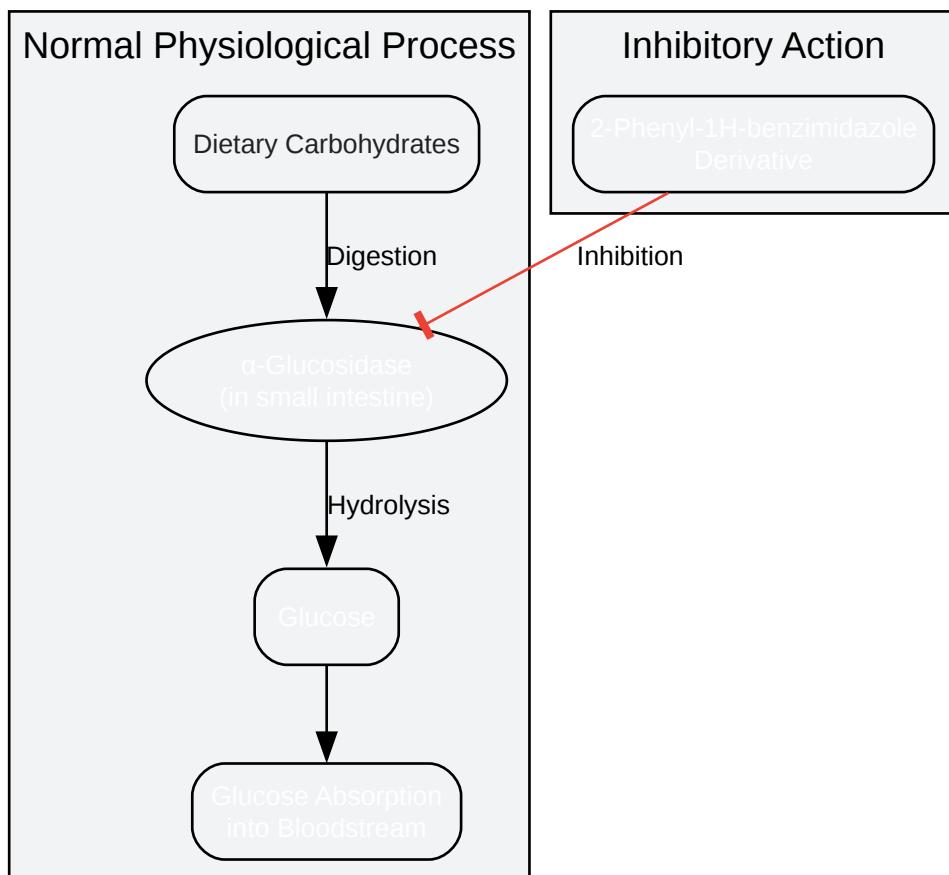
- Materials:
 - 5-Nitro-2-phenyl-1H-benzo[d]imidazole
 - Methanol
 - 10 wt. % Palladium on carbon (Pd/C)
 - Hydrogen gas
- Procedure:


- Dissolve 1.0 equivalent of 5-nitro-2-phenyl-1H-benzo[d]imidazole in methanol in a hydrogenation vessel.
- Carefully add 5-10 mol % of 10 wt. % palladium on carbon to the solution.
- Seal the vessel and purge with hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature for 2-4 hours.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to yield **2-Phenyl-1H-benzoimidazol-5-ylamine**. The product can be further purified by recrystallization if necessary.

Visualized Experimental Workflow & Signaling

Pathway

Experimental Workflow


Synthetic Workflow for 2-Phenyl-1H-benzoimidazol-5-ylamine

[Click to download full resolution via product page](#)**Caption: Synthetic Workflow for 2-Phenyl-1H-benzoimidazol-5-ylamine.**

Inhibition of α -Glucosidase Signaling Pathway

Derivatives of 2-Phenyl-1H-benzimidazole have been investigated as inhibitors of α -glucosidase, an enzyme involved in carbohydrate digestion.^{[3][4]} Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

Mechanism of α -Glucosidase Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of α -Glucosidase by 2-Phenyl-1H-benzimidazole Derivatives.

Biological Activities and Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and **2-Phenyl-1H-benzimidazol-5-ylamine** and its derivatives have been explored for a wide range of pharmacological activities.^[5]

- Anticancer Activity: Benzimidazole derivatives have shown potential as anticancer agents.[5]
- Antimicrobial Activity: The benzimidazole core is found in several antimicrobial drugs, and derivatives of **2-Phenyl-1H-benzoimidazol-5-ylamine** have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7]
- Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators.[8]
- Enzyme Inhibition:
 - 17 β -HSD10 Inhibition: Derivatives of 2-phenyl-1H-benzo[d]imidazole are being investigated as inhibitors of 17 β -hydroxysteroid dehydrogenase type 10 (17 β -HSD10), an enzyme implicated in Alzheimer's disease.[9]
 - α -Glucosidase Inhibition: As depicted in the signaling pathway diagram, derivatives have shown potent inhibition of α -glucosidase, suggesting their potential as anti-diabetic agents. [3][4]
- Antiprotozoal Activity: Benzimidazole compounds have been evaluated for their efficacy against various protozoan parasites.[5][10]

Due to this diverse range of biological activities, **2-Phenyl-1H-benzoimidazol-5-ylamine** serves as a crucial building block and a versatile scaffold for the design and synthesis of novel therapeutic agents in drug development.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1767-25-5: 2-Phenyl-1H-benzoimidazol-5-ylamine [cymitquimica.com]
- 2. benchchem.com [benchchem.com]

- 3. Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α -glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α -Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Newly Synthesized Benzimidazole and Benzothiazole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17 β -HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Phenyl-1H-benzoimidazol-5-ylamine CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167629#2-phenyl-1h-benzoimidazol-5-ylamine-cas-number\]](https://www.benchchem.com/product/b167629#2-phenyl-1h-benzoimidazol-5-ylamine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com